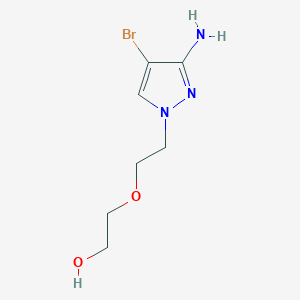
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the bromine-substituted pyrazole, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12BrN3O2 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
2-[2-(3-amino-4-bromopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H12BrN3O2/c8-6-5-11(10-7(6)9)1-3-13-4-2-12/h5,12H,1-4H2,(H2,9,10) |
InChI-Schlüssel |
UUKALBIKHZRBAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CCOCCO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


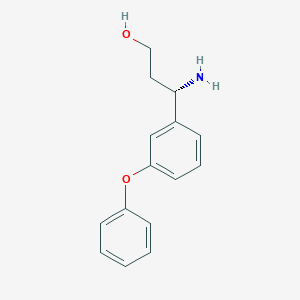
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
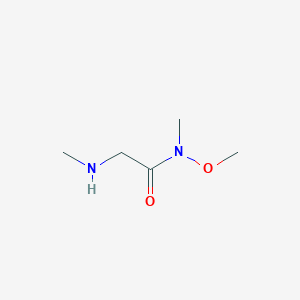
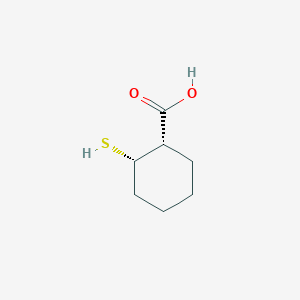
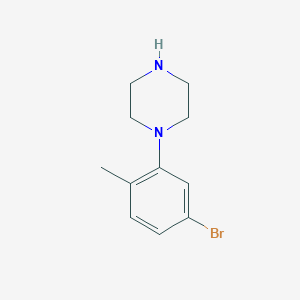
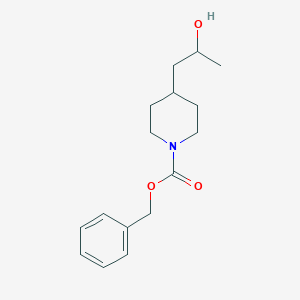
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

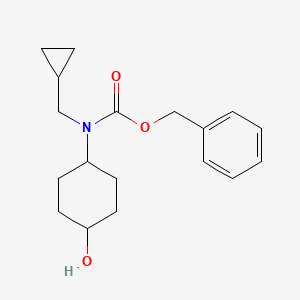
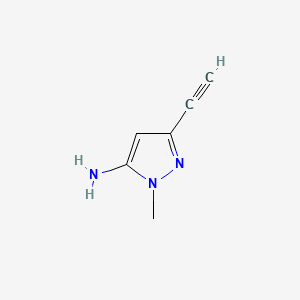

![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)


